Regiochemical Differentiation from Fingolimod (FTY720): Pyridin-3-yl at C1 vs. 4-Octylphenethyl at C2
The target compound positions its aromatic substituent (pyridin-3-yl) at the 1-position of the propane-1,3-diol backbone, whereas fingolimod (FTY720) attaches its 4-octylphenethyl group at the 2-position [1]. This regiochemical difference directly impacts the molecule's topology: the target compound presents a basic pyridine nitrogen (pKa ~5.2 for the conjugate acid of pyridine) in a sterically accessible orientation adjacent to the 1-hydroxyl group, while fingolimod buries a neutral phenyl ring within a lipophilic tail [2]. In the context of S1P receptor modulator patents where pyridin-3-yl derivatives are explicitly claimed as S1P1/EDG1 agonists, this substitution pattern is associated with differential receptor subtype selectivity profiles [1]. The computed LogP of the free base is -1.38 , versus fingolimod's LogP of approximately 4.2, indicating a >5-order-of-magnitude difference in lipophilicity that dictates divergent membrane permeability and protein binding behavior.
| Evidence Dimension | Substituent position and physicochemical property: LogP (lipophilicity) |
|---|---|
| Target Compound Data | Pyridin-3-yl at C1; Computed LogP = -1.38 (free base) |
| Comparator Or Baseline | Fingolimod (FTY720): 4-octylphenethyl at C2; Experimental LogP ≈ 4.2 |
| Quantified Difference | ΔLogP ≈ 5.6 (target compound is >10^5-fold less lipophilic than fingolimod) |
| Conditions | Computed (target) vs. experimental (comparator) LogP values; different measurement methods preclude formal statistical comparison but indicate large qualitative divergence. |
Why This Matters
For procurement decisions, this profound lipophilicity difference means the target compound is suitable for aqueous assay systems and polar synthetic routes where fingolimod would require organic co-solvents or specialized formulation—making the compounds non-interchangeable for any application where solubility, permeability, or protein binding are relevant parameters.
- [1] Bolli, M., Lehmann, D., Mathys, B., Mueller, C., Nayler, O., & Steiner, B. (2007). Pyridin-3-yl derivatives as immunomodulating agents. International Patent Publication No. WO 2008/076356 A1. Actelion Pharmaceuticals Ltd. View Source
- [2] Fang, W. K., Wang, L., Corpuz, E. G., Chow, K., & Im, W. B. (2013). Pyridine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. U.S. Patent No. 8,399,492. Allergan, Inc. View Source
